4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid methyl ester
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Overview
Description
“4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C10H10O4 . It is also known by its IUPAC name, methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a lead compound was created by replacing the core structure of a hit compound discovered by screening for cytotoxic agents against a tumorigenic cell line . The newly designed compound maintained biological activity and allowed alternative library construction for antitumor drugs .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H12O4/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H2,1-2H3 . This indicates the presence of a benzofuran ring, a methyl ester group, and a ketone group in the molecule .
Scientific Research Applications
In Vitro Inhibition: Studies have shown that certain benzofuran compounds exhibit significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 demonstrated inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .
Macrocyclic Benzofuran: Recently discovered macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity. These compounds hold promise as potential therapeutic drugs for hepatitis C disease .
Antibacterial and Antiviral Activities
Benzofuran derivatives often possess antibacterial and antiviral properties:
Broad Biological Activities: Many benzofuran compounds exhibit antibacterial, anti-oxidative, and anti-viral activities. Their diverse pharmacological effects make them attractive for drug development .
Novel Scaffold Compounds: Novel benzofuran derivatives, such as those derived from benzothiophene and benzofuran, have been developed as anticancer agents .
Synthetic Methods
Recent advances in synthetic methods have expanded the possibilities for constructing benzofuran derivatives:
Free Radical Cyclization: A unique free radical cyclization cascade has been discovered for constructing complex benzofuran derivatives. This method enables the synthesis of challenging polycyclic benzofuran compounds .
Proton Quantum Tunneling: Another method involves constructing benzofuran rings through proton quantum tunneling. This approach yields high yields and fewer side reactions, facilitating the creation of intricate benzofuran ring systems .
Natural Product Sources
Benzofuran compounds are widely distributed in higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources contribute to the availability of potential drug lead compounds .
Future Directions
properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPMPHNVWLGIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127724-12-3 |
Source
|
Record name | methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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